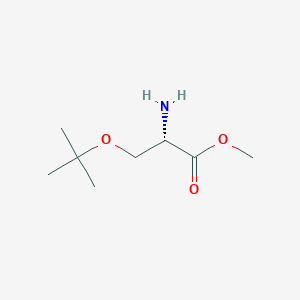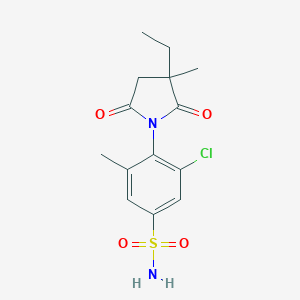
alpha-Methyl-N-(2-propynyl)-m-trifluoromethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-N-(2-propynyl)-m-trifluoromethylphenethylamine, commonly known as PMA, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a structural analog of amphetamine and is known to have stimulant and hallucinogenic effects. PMA is a potent drug that has been used in scientific research to study its mechanism of action and its effects on the human body.
Mecanismo De Acción
PMA acts as a releasing agent of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. PMA also acts as a monoamine oxidase inhibitor (MAOI), leading to an increase in the levels of monoamines in the brain. The increase in the levels of serotonin, dopamine, and norepinephrine in the brain leads to the stimulant and hallucinogenic effects of PMA.
Biochemical and Physiological Effects
PMA is known to have stimulant and hallucinogenic effects on the human body. The stimulant effects of PMA include increased heart rate, blood pressure, and body temperature. The hallucinogenic effects of PMA include altered perception, mood, and thought processes. PMA is also known to cause vasoconstriction, which can lead to cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMA has been used in scientific research to study its mechanism of action and its effects on the human body. PMA has several advantages for lab experiments, including its potent effects and its ability to cross the blood-brain barrier. However, PMA also has several limitations for lab experiments, including its potential for cardiovascular complications and its potential for abuse.
Direcciones Futuras
There are several future directions for the study of PMA, including the development of new drugs that target the same receptors as PMA but with fewer side effects. The study of PMA can also help in the development of new treatments for psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action and the effects of PMA on the human body.
Conclusion
PMA is a potent drug that has been used in scientific research to study its mechanism of action and its effects on the human body. PMA has stimulant and hallucinogenic effects and is known to act as a releasing agent of serotonin, dopamine, and norepinephrine. PMA has several advantages for lab experiments but also has several limitations. Further research is needed to fully understand the mechanism of action and the effects of PMA on the human body.
Métodos De Síntesis
PMA can be synthesized using various methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-methylenedioxyphenylacetone (MDP2P). The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and hydrochloric acid to form PMA. The reductive amination of MDP2P involves the reaction of MDP2P with ammonia and a reducing agent such as sodium borohydride to form PMA.
Aplicaciones Científicas De Investigación
PMA has been used in scientific research to study its mechanism of action and its effects on the human body. PMA is known to have stimulant and hallucinogenic effects, and it has been used to study the effects of amphetamine-like drugs on the brain and behavior. PMA has also been used to study the effects of hallucinogenic drugs on the brain and behavior.
Propiedades
| 15270-68-5 | |
Fórmula molecular |
C13H14F3N |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
N-prop-2-ynyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C13H14F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h1,4-6,9-10,17H,7-8H2,2H3 |
Clave InChI |
IZZLBKSVDHDIMQ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#C |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#C |
Sinónimos |
α-Methyl-N-(2-propynyl)-m-(trifluoromethyl)benzeneethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


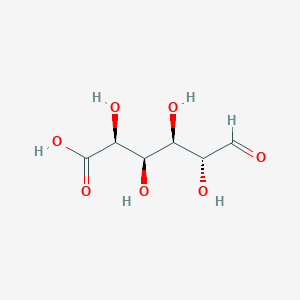
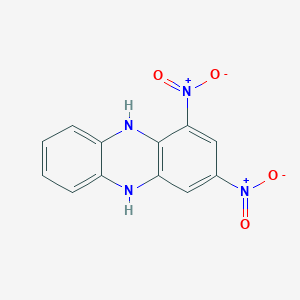
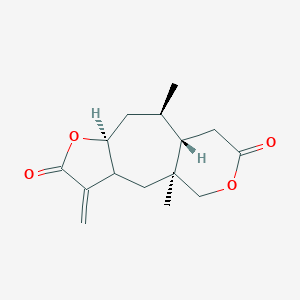
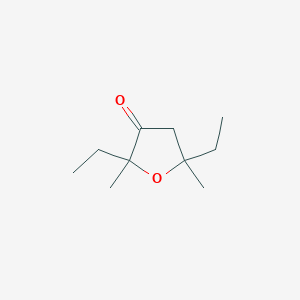
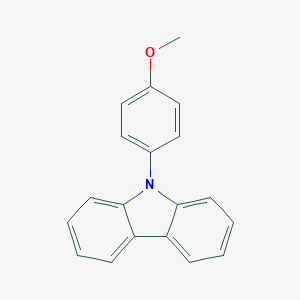

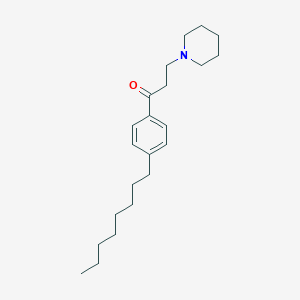
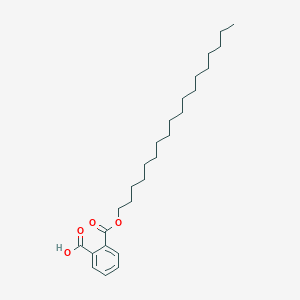
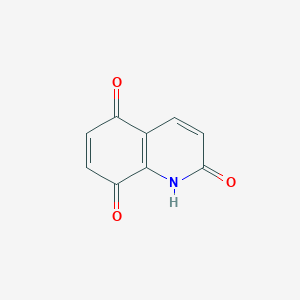
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)

